di-tert-Butyl phosphite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

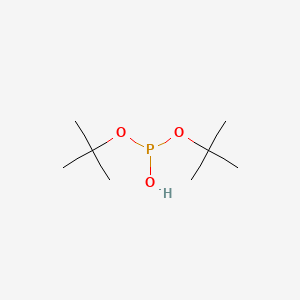

Di-tert-Butyl phosphite is a useful research compound. Its molecular formula is C8H19O3P and its molecular weight is 194.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to Di-tert-Butyl Phosphite

This compound, a chemical compound with the formula C8H19O3P, is recognized for its diverse applications in various scientific fields. This phosphite ester is primarily used as a solvent, antioxidant, and intermediate in organic synthesis. Its unique properties make it valuable in pharmaceuticals, polymer chemistry, and as a reagent in synthetic organic chemistry.

Pharmaceutical Industry

This compound plays a significant role in the synthesis of active pharmaceutical ingredients (APIs). A notable application is in the preparation of tenofovir, an antiviral drug used for treating HIV. The synthesis involves using this compound as an intermediate, showcasing its importance in drug development .

Antioxidant Properties

This compound is utilized as an antioxidant in various formulations. Its ability to scavenge free radicals helps stabilize polymers and other materials against oxidative degradation, making it essential in plastics and coatings .

Organic Synthesis

In organic chemistry, this compound serves as a reagent for phosphorylating alcohols and amines. It acts as a source of phosphonate groups, which are crucial for synthesizing various organophosphorus compounds .

Polymer Chemistry

This compound is also employed in the production of flame retardants and plasticizers. Its incorporation into polymer matrices enhances thermal stability and reduces flammability, which is vital for safety applications in construction and electronics .

Case Study 1: Synthesis of Tenofovir

A study conducted by Dietz et al. (2021) detailed the use of this compound in the synthesis of tenofovir. The researchers developed a two-step reaction sequence that effectively utilized this compound to achieve high yields of the desired product while minimizing byproducts .

Case Study 2: Antioxidant Efficacy

Research has indicated that this compound exhibits significant antioxidant activity when incorporated into polymer formulations. In various tests, it demonstrated effective stabilization against thermal degradation, thus extending the lifespan of materials used in high-temperature applications .

Analyse Des Réactions Chimiques

Example Reaction Procedure

-

In a nitrogen-protected round-bottom flask, combine 110 g of dimethyl phosphite and 260 g of tert-butanol with 3.3 g of calcium hydroxide.

-

Heat the mixture to reflux while stirring.

-

Collect methanol at a temperature between 60 to 65 °C.

-

Distill off excess tert-butanol and obtain crude di-tert-butyl phosphite.

-

Further distill under reduced pressure to yield approximately 181.3 g of this compound with a purity of 98% and a yield of 91.5% .

Chemical Reactions Involving this compound

This compound participates in various chemical reactions typical for organophosphorus compounds, including transesterification reactions and oxidation processes.

Transesterification Reactions

This compound can act as a nucleophile in transesterification reactions, where it reacts with alcohols to form corresponding esters.

Oxidation Reactions

This compound can be oxidized to di-tert-butyl phosphate using potassium permanganate or hydrogen peroxide in the presence of catalytic iodine .

Example Oxidation Procedure

-

Combine this compound with potassium bicarbonate in water.

-

Add potassium permanganate in portions over one hour while stirring at low temperatures.

-

Allow the reaction to proceed at room temperature for an additional period, followed by filtration to remove manganese dioxide.

-

Acidify the solution to precipitate di-tert-butyl phosphate .

Propriétés

Formule moléculaire |

C8H19O3P |

|---|---|

Poids moléculaire |

194.21 g/mol |

Nom IUPAC |

ditert-butyl hydrogen phosphite |

InChI |

InChI=1S/C8H19O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h9H,1-6H3 |

Clé InChI |

RRJHOMPUEYYASJ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OP(O)OC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.